molecular formula C9H12BrNO2 B15322549 (S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol

Cat. No.: B15322549
M. Wt: 246.10 g/mol
InChI Key: ONXLTZSDNHKCBK-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its structure consists of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 3-methoxyphenyl, undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for chiral resolution on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-ol: Similar structure but different functional groups.

    (S)-1-(3-Bromo-4-methoxyphenyl)ethan-1-ol: Closely related compound with slight structural variations.

Uniqueness

(S)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it valuable for enantioselective synthesis and chiral drug development.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m1/s1

InChI Key

ONXLTZSDNHKCBK-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CO)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CO)N)Br

Origin of Product

United States

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